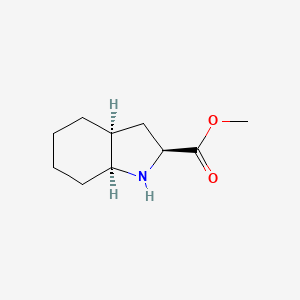

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

Description

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is a bicyclic amino acid ester characterized by a fused octahydroindole scaffold with a methyl ester group at the 2-position. Its stereochemistry (2S,3aS,7aS) is critical for its biological activity and synthetic utility. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for angiotensin-converting enzyme (ACE) inhibitors like perindopril .

Properties

IUPAC Name |

methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h7-9,11H,2-6H2,1H3/t7-,8-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITFEJDUSSGRIH-CIUDSAMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCCCC2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215596 | |

| Record name | Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192436-84-3 | |

| Record name | Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192436-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate typically involves several key steps:

Starting Materials: The synthesis begins with 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine.

Reaction Conditions: These starting materials react in a nonionic polar solvent such as dimethyl formamide or acetonitrile.

Cyclization: The intermediate compound is cyclized in boiling hydrochloric acid solution.

Hydrogenation: The cyclized compound is hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid.

Purification: The final product is obtained by filtering, concentrating, and recrystallizing.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, simplicity, and cost-effectiveness. Key steps include the use of large-scale reactors for the cyclization and hydrogenation processes, as well as advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted esters .

Scientific Research Applications

Scientific Research Applications of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

This compound hydrochloride is a chemical compound with a complex structure that is often used in scientific research applications. It is a bicyclic compound that has garnered attention for its potential biological activity, particularly in the context of antiviral applications and enzyme inhibition.

This compound is known for its potential biological activities, especially in antiviral applications and as an enzyme inhibitor. The compound can chelate metal ions, which is crucial for its activity against certain enzymes. The primary mechanism of action involves interaction with viral integrases, essential enzymes in retroviruses like HIV. It has been demonstrated to inhibit the strand transfer activity of HIV-1 integrase, a critical step in integrating viral DNA into the host genome.

Key findings:

- The compound's indole core and carboxyl group facilitate chelation with Mg²⁺ ions at the active site of integrase, enhancing inhibitory effects.

- Structural optimizations have led to derivatives with improved inhibitory activity, with IC₅₀ values as low as 0.13 μM for some optimized compounds.

Antiviral Research

One of the most promising applications of this compound hydrochloride is in the development of antiviral agents, particularly against HIV. Studies have shown that derivatives of indole-2-carboxylic acid exhibit significant inhibitory effects on the HIV integrase enzyme. The compound's ability to chelate metal ions and interact with viral DNA suggests potential as an integrase inhibitor, which is crucial for the integration of viral DNA into the host genome.

Key findings :

- Compound derivatives have demonstrated IC50 values indicating effective inhibition of HIV integrase activity.

- Structural modifications to enhance binding interactions with the integrase enzyme have been explored.

Neuroscience Research

The compound's structural similarities to neurotransmitters position it as a candidate for studying neurological pathways. Indole derivatives are often investigated for their effects on serotonin receptors, which play a vital role in mood regulation and cognitive functions. Research into this area may lead to novel treatments for depression and anxiety disorders.

Pharmacological Studies

Pharmacological studies have indicated that this compound can modulate various biological pathways, potentially influencing metabolic processes and cellular signaling pathways. The compound's interactions with specific receptors could provide insights into new therapeutic targets.

Pharmaceutical Development

Octahydro-1H-indole-2-carboxylic acid is a key intermediate in synthesizing various pharmaceutical agents, particularly in developing analgesics and anti-inflammatory drugs, enhancing therapeutic efficacy .

Other Applications

Beyond pharmaceutical and biological applications, Octahydro-1H-indole-2-carboxylic acid is utilized in:

- Polymer Chemistry: Improving the mechanical properties and thermal stability of materials used in various applications, including packaging and automotive industries .

- Agrochemicals: Contributing to the development of safer and more effective pesticides and herbicides .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the indole structure significantly impact biological activity. For instance:

- C3 Modifications : Adding long hydrophobic branches at the C3 position has been shown to improve binding affinity and inhibitory potency against integrase.

- C6 Substituents : The introduction of halogenated anilines at the C6 position enhances π-π stacking interactions with viral DNA, further increasing inhibitory effects.

Case Studies

Case Study 1: HIV Integrase Inhibition

In a study evaluating various indole derivatives as HIV integrase inhibitors, this compound was identified as a promising candidate due to its ability to effectively inhibit integrase strand transfer activity. The study found that derivatives with specific substitutions exhibited enhanced antiviral potency compared to the parent compound.

Case Study 2: Enzyme Interaction Studies

Further investigations into enzyme mechanisms revealed that this compound could stabilize conformations important for enzyme function. Its unique bicyclic structure allows it to influence protein-ligand interactions effectively.

Mechanism of Action

The mechanism of action of Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. For instance, as a proline analogue, it can substitute proline in peptides and proteins, affecting their structure and function. In the case of antihypertensive drugs like perindopril, the compound inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .

Comparison with Similar Compounds

Ethyl (2S,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylate Hydrochloride

- Structure : Ethyl ester variant with a hydrochloride salt (CAS: 82864-25-3) .

- Applications : Similar use as a chiral building block but offers improved solubility in polar solvents due to the ethyl group and ionic nature.

- Synthesis : Hydrolysis of the methyl ester followed by ethyl esterification and HCl treatment .

(2R,3aS,7aS)-Octahydro-1H-Indole-2-Carboxylic Acid

- Structure : Enantiomer with a carboxylic acid group (CAS: 145513-91-3) .

- Applications : Demonstrates distinct biological activity due to reversed stereochemistry. Used in studies of ACE inhibitor enantiomer selectivity .

- Properties : Lower molecular weight (169.22 g/mol) and higher polarity compared to the methyl ester .

Methyl 1-Methyl-β-Carboline-3-Carboxylate

7-Chloro-3-Methyl-1H-Indole-2-Carboxylic Acid

Polycyclic Aminal Heterocycles (e.g., Glycine Derivatives)

- Structure : Modified octahydroindole with benzyloxycarbonyl-glycine substituents .

- Applications : Tailored for peptide synthesis, enhancing binding affinity in protease inhibitors. Demonstrates versatility in functionalization via decarboxylative cyclization .

Comparative Data Table

Key Research Findings

- Stereochemical Impact : The (2S,3aS,7aS) configuration is essential for ACE inhibitor activity, as enantiomers like (2R,3aS,7aS) show reduced binding to angiotensin II receptors .

- Industrial Scalability : Patent-protected methods using HOBt/DCC coupling achieve >90% yield, enabling cost-effective production of perindopril intermediates .

- Versatility in Peptide Synthesis : Glycine-modified derivatives (e.g., compound 25f) exhibit enhanced stability in protease-rich environments, making them ideal for peptide-based therapeutics .

Biological Activity

Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, also known by its CAS number 192436-84-3, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₀H₁₇NO₂

- Molecular Weight : 183.25 g/mol

- CAS Number : 192436-84-3

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

Antiproliferative Activity

Studies have shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 1.7 |

| A375 (Melanoma) | 0.87 |

| HCT116 (Colon) | 0.55 |

These values suggest that the compound may inhibit cancer cell growth effectively, making it a candidate for further investigation in cancer therapy .

The proposed mechanism of action for this compound involves inhibition of specific kinases implicated in cell cycle regulation. For example, it has been noted to inhibit CDK1 and CDK2 selectively, which are crucial for cell division . This inhibition can lead to reduced proliferation rates in tumor cells.

Synthesis and Derivatives

The synthesis of this compound typically involves the esterification of octahydroindole-2-carboxylic acid with methanol . This compound is often studied alongside its derivatives to understand how structural modifications impact biological activity.

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various human cancer cell lines. The results demonstrated that the compound exhibited significant cytotoxicity with an IC50 value lower than many established chemotherapeutic agents .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related indole derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on this compound was limited, similar compounds have demonstrated promising antibacterial effects .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate?

- Methodological Answer : The methyl ester can be synthesized via catalytic hydrogenation or esterification. For example, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid can be esterified using benzyl alcohol under acidic conditions (e.g., para-toluenesulfonic acid) to form the benzyl ester, achieving yields >90% . Alternatively, peptide coupling agents like DCC (dicyclohexylcarbodiimide) and HOBT (1-hydroxybenzotriazole) in toluene at 5–40°C facilitate ester bond formation between carboxylic acids and alcohols . For methyl esters, methanol could replace benzyl alcohol under similar conditions.

Q. How is the stereochemical integrity of the octahydroindole core verified during synthesis?

- Methodological Answer : Chiral purity is confirmed via and NMR, where diastereotopic protons and carbons exhibit distinct splitting patterns. For instance, in related octahydroindole esters, signals at δ 172–175 ppm (carboxylate) and δ 50–55 ppm (bridging carbons) confirm stereospecificity . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., observed m/z 397.1737 for a benzyloxycarbonyl-glycine derivative) .

Q. What are recommended storage conditions to ensure compound stability?

- Methodological Answer : Store the methyl ester as a lyophilized powder at -20°C for long-term stability. In solution, use anhydrous DMSO or dichloromethane, and store at -80°C to prevent hydrolysis. Avoid prolonged exposure to light or humidity, as the ester group is susceptible to degradation .

Advanced Research Questions

Q. How can catalytic hydrogenation conditions be optimized to enhance yield and enantiomeric excess (ee) of the octahydroindole precursor?

- Methodological Answer : Use 5% Pd/C under 6.0 MPa H at 40°C for 10 hours to reduce (S)-dihydroindole-2-carboxylic acid to the octahydroindole intermediate, achieving 75% yield . Enantiomeric purity is maintained by selecting chiral catalysts (e.g., Rhodium with (R)-BINAP ligands) and monitoring ee via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol mobile phase).

Q. What analytical strategies resolve contradictions in stereochemical assignments for complex polycyclic esters?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with NOESY NMR to assess spatial proximity of protons. For example, cross-peaks between H-2 (δ 4.2–4.5 ppm) and H-3a/H-7a (δ 2.8–3.1 ppm) confirm the (2S,3aS,7aS) configuration . Computational methods (DFT/B3LYP-6-31G*) predict optimized 3D structures and compare calculated vs. experimental IR/NMR spectra .

Q. How are process-related impurities identified and quantified during large-scale synthesis?

- Methodological Answer : Impurities like tert-butylamine salts or diastereomers are profiled using LC-MS with a C18 column (0.1% TFA in acetonitrile/water gradient). For example, Perindopril EP Impurity P (CAS 1356837-89-2) is detected at 254 nm with a retention time of 8.2 minutes . Quantify via external calibration curves, ensuring detection limits <0.1% per ICH guidelines.

Q. What role does the methyl ester play in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril?

- Methodological Answer : The methyl ester serves as a protected intermediate. In Perindopril synthesis, the octahydroindole-2-carboxylate is coupled to N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine using HOBT/DCC, followed by hydrogenolysis (Pd/C, H) to remove benzyl or methyl protecting groups. The free carboxylic acid is then converted to the active ACE inhibitor .

Q. How do solvent polarity and temperature affect the kinetic vs. thermodynamic control of esterification?

- Methodological Answer : In toluene (low polarity), DCC/HOBT-mediated esterification at 5°C favors the kinetically controlled product (methyl ester) with minimal racemization. At 40°C, thermodynamic control may lead to epimerization at C-2, detectable via NMR (δ 1.2–1.5 ppm for methyl group splitting) . Polar aprotic solvents (e.g., DMF) accelerate side reactions, reducing yield.

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

| Technique | Critical Signals | Reference |

|---|---|---|

| NMR | δ 3.70 (s, 3H, OCH), δ 4.45 (m, 1H, H-2), δ 2.85–3.10 (m, 2H, H-3a/H-7a) | |

| NMR | δ 172.5 (COOCH), δ 55.1 (C-2), δ 48.3 (C-3a/C-7a) | |

| HRMS | m/z 213.1362 [M+H] (calculated: 213.1365) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.